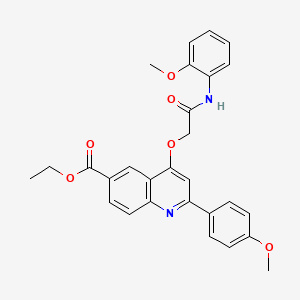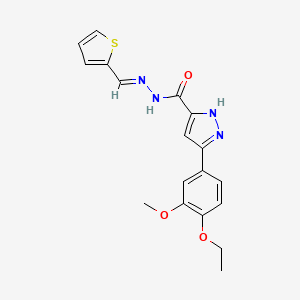![molecular formula C21H17F2N5O5S B2540859 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 872608-45-2](/img/no-structure.png)
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzodioxole and dihydropyrimidinone moieties, followed by their coupling via a thioether linkage . The exact synthetic route would depend on the available starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the thioether group could undergo oxidation or alkylation reactions, and the dihydropyrimidinone group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Synthesis and Characterization of Novel Aromatic Polyimides
The synthesis of new diamines, including N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide, and their polymerization with various anhydrides, has been studied for the development of novel aromatic polyimides. These polymers exhibit solubility in organic solvents, high degradation temperatures, and significant thermal stability, making them potential materials for high-performance applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Discovery of Potential Anticancer Agents
Research into kinesin spindle protein (KSP) inhibitors identified compounds structurally related to this compound as exhibiting significant biochemical potency. These compounds, by arresting cells in mitosis, induce cellular death, demonstrating potential as anticancer agents (Theoclitou et al., 2011).
Development of Antimicrobial Agents
Compounds containing the this compound structure have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new agents capable of combating bacterial and fungal infections, highlighting the compound's relevance in the field of antimicrobial research (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
872608-45-2 |
|---|---|
Molecular Formula |
C21H17F2N5O5S |
Molecular Weight |
489.45 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H17F2N5O5S/c22-12-3-2-11(6-13(12)23)19(30)26-17-18(24)27-21(28-20(17)31)34-8-16(29)25-7-10-1-4-14-15(5-10)33-9-32-14/h1-6H,7-9H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
RYNYAFWLKKAGOA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



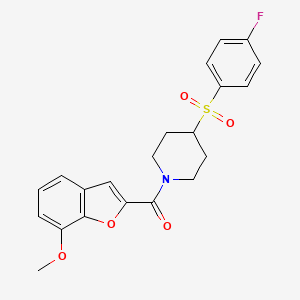
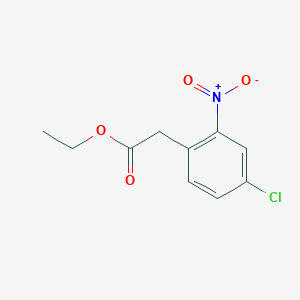

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
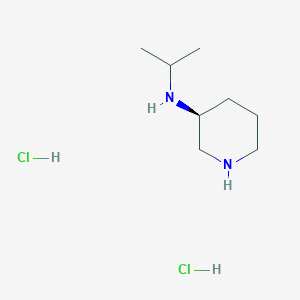

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)


